2-chloro-N-(5-iodo-2-pyridinyl)acetamide
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Overview
Description
2-chloro-N-(5-iodo-2-pyridinyl)acetamide is a chemical compound with the molecular formula C7H6ClIN2O and a molecular weight of 296.49 g/mol . It is characterized by the presence of a chloro group, an iodo group, and a pyridinyl ring, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide typically involves the reaction of 2-chloroacetamide with 5-iodo-2-pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-iodo-2-pyridinyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives with substituted functional groups at the chloro or iodo positions.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
2-chloro-N-(5-iodo-2-pyridinyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-iodo-2-pyridinyl)acetamide involves its interaction with specific molecular targets. The chloro and iodo groups allow it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity . The pyridinyl ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-iodopyridine: Shares the pyridinyl ring and iodo group but lacks the acetamide moiety.
2-chloro-N-(2-pyridinyl)acetamide: Similar structure but without the iodo group.
Uniqueness
2-chloro-N-(5-iodo-2-pyridinyl)acetamide is unique due to the presence of both chloro and iodo groups, which provide distinct reactivity and interaction profiles compared to similar compounds . This dual functionality allows for versatile applications in various chemical and biological contexts .
Properties
IUPAC Name |
2-chloro-N-(5-iodopyridin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIN2O/c8-3-7(12)11-6-2-1-5(9)4-10-6/h1-2,4H,3H2,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTOQFJFYRFCIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101275829 |
Source
|
Record name | 2-Chloro-N-(5-iodo-2-pyridinyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343373-23-9 |
Source
|
Record name | 2-Chloro-N-(5-iodo-2-pyridinyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343373-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(5-iodo-2-pyridinyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101275829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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